Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

3-0x0-C6-HSL specificity across different

bacterial species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-(3-Oxohexanoyl)-L-homoserine lactone

Cat. No.: S1482424

Get Quote

Quantitative Comparison of 3-0x0-C6-HSL Specificity

The table below summarizes key quantitative parameters for 3-oxo-C6-HSL

receptor proteins from different species, based on experimental data.

interaction with LuxR-type

Dissociation
Constant (Kd) /

Receptor Protein / Catalytic Key Experimental Findings  Context /
Bacterial Species . on Specificity Experimental System
Efficiency
(kcat/Km)
CarR (from Erwinia Kd = 1.8 uM [1] Binds 3-oxo0-C6-HSL with a In vitro binding assays
carotovora) [1] stoichiometry of 2 molecules using purified His6-

per protein dimer. HSL
binding facilitates protein
multimerization and DNA

binding [1].
LuxRES114 (from Model-derived Kd  Exhibits higher sensitivity and
Vibrio fischeri ES114) =14.9 nM [2] significantly stronger affinity
[2] for 3-oxo0-C6-HSL compared

to the MJ1 strain variant [2].

tagged CarR protein
[1].

In vivo model fitting of
luminescence
response in
engineered V. fischeri
(luxl/ainS deficient) [2].
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Receptor Protein /
Bacterial Species

LuxRMIL (from Vibrio
fischeri MJ1) [2]

SsoPox (Lactonase
from Sacharrolobus
Solfataricus) [3]

GcL (Lactonase from
Parageobacillus
caldoxylosilyticus) [3]

Dissociation
Constant (Kd) /
Catalytic
Efficiency
(kcat/Km)

Model-derived Kd
=419 nM [2]

kcat/Km = 2.35
(+0.25) x 102
M-s—* (for SsoPox
V82| variant) [3]

kcat/Km = 1.64 x
104 M—1s™ [3]

Key Experimental Findings
on Specificity

Lower baseline affinity for 3-
0x0-C6-HSL. A single T33A
mutation is a key change that
increases sensitivity [2].

Engineered lactonase
enzyme that degrades 3-oxo-
C6-HSL, demonstrating a low
catalytic efficiency for this
substrate [3].

A lactonase with broad
substrate specificity and
significantly higher
degradation activity against
3-0x0-C6-HSL than SsoPox

3].

Context /
Experimental System

In vivo model fitting of
luminescence
response in
engineered V. fischeri
(luxl/ainS deficient) [2].

In vitro kinetic analysis
of purified lactonase
enzymes against
various AHLs [3].

In vitro kinetic analysis
of purified lactonase
enzymes against
various AHLs [3].

Key Experimental Protocols for Specificity Analysis

The quantitative data in the table above were derived from robust experimental methods. Here are the details

of the key protocols cited:

¢ Fluorescence Quenching & DNA Binding Assays (for CarR) [1]:

o Protein Purification: Recombinant His6-tagged CarR was expressed in E. coli and purified

from both soluble fractions and inclusion bodies, followed by refolding.
o Equilibrium Binding: Binding affinity (Kd) was determined by measuring the quenching of
intrinsic protein fluorescence upon titration with increasing concentrations of 3-oxo-C6-HSL.
o Functional Validation: DNA bandshift (electrophoretic mobility shift) assays were used to
confirm that ligand binding enabled CarR to form high-order complexes on its target DNA
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sequence.
¢ In vivo Luminescence Modeling (for LuxR variants) [2]:

o Strain Engineering: Native lux/ and ainS genes were deleted in V. fischeri to prevent
endogenous AHL production. Tested /uxR alleles were inserted back into the chromosome
under a constitutive promoter.

o Dose-Response Measurement: Engineered strains were exposed to precise combinations of
externally added synthetic 3-oxo-C6-HSL and C8-HSL.

o Data Fitting & Parameter Estimation: Population-average bioluminescence output data was
fitted to a competitive inhibition model where the two HSLs compete for binding to LuxR,
allowing for the estimation of dissociation constants (Kd) and cooperativity.

¢ Kinetic Analysis of Quorum Quenching Enzymes [3]:

o Enzyme Production: Lactonase variants were produced in E. coli and purified using methods
like immobilized metal affinity chromatography (IMAC).

o Activity Measurement: Catalytic efficiency (kcat/Km) against 3-oxo-C6-HSL and other AHLs
was determined using Michaelis-Menten kinetics, typically by monitoring substrate depletion or
product formation over time.

Signaling Pathways and Specificity Mechanisms

The specificity of 3-oxo-C6-HSL is determined by its role in bacterial quorum sensing networks. The

following diagrams illustrate its function in a classic system and a key experimental workflow.
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3-0x0-C6-HSL in Vibrio fischeri Quorum Sensing

The diagram above shows the competitive binding mechanism in Vibrio fischeri, where 3-oxo-C6-HSL and

C8-HSL interact with the LuxR receptor [4] [2]. Specificity is determined by the receptor's binding pocket
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affinity, which varies even between closely related strains [2].

Engineered Bacterial Strain
(luxl/ainS deficient)

Model Data to Quantify
Binding Parameters (Kd)
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In vivo Specificity Assay Workflow

This workflow illustrates the core steps for quantifying 3-oxo-C6-HSL receptor interactions in vivo, as used
in LuxR studies [2]. Eliminating native synthases (luxl/ainS) is crucial for precise control over signal

molecule concentrations.

Research Implications and Conclusions

The data demonstrates that 3-oxo-C6-HSL specificity is not universal but highly context-dependent:

¢ Strain-Specific Affinity: The same receptor (LuxR) from different strains of the same species (V.
fischeri) can have dramatically different binding affinities for 3-oxo-C6-HSL, differing by an order
of magnitude [2]. This highlights the importance of specifying the biological source in experimental
design.

¢ Functional Specificity in Networks: In V. fischeri, 3-oxo-C6-HSL is not the sole signal. Its functional
specificity is shaped by its competitive interaction with C8-HSL for the LuxR binding pocket [4] [2].
The output depends on the ratio and concentration of both signals.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0126474
https://www.smolecule.com/products/s1482424?utm_src=pdf-body-img
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0126474
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0126474
https://bmcsystbiol.biomedcentral.com/articles/10.1186/1752-0509-5-153
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0126474
https://www.smolecule.com/products/s1482424?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Exploitation for Quorum Quenching: Enzymes like lactonases exhibit distinct substrate
specificities and catalytic efficiencies against 3-oxo-C6-HSL [3]. Engineering these enzymes to
improve their activity is a promising strategy for disrupting quorum sensing in pathogenic bacteria.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. N-acyl homoserine lactone binding to the CarR receptor ... [pmc.ncbi.nim.nih.gov]
2. Modeling Analysis of Signal Sensitivity and Specificity by... | PLOS One [journals.plos.org]
3. Applying molecular and phenotypic screening assays to identify... [pmc.ncbi.nlm.nih.gov]

4. Noise and crosstalk in two quorum-sensing inputs of Vibrio fischeri

[bmcsystbiol.biomedcentral.com]

To cite this document: Smolecule. [3-oxo-C6-HSL specificity across different bacterial species].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1482424#3-

0X0-Cc6-hsl-specificity-across-different-bacterial-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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